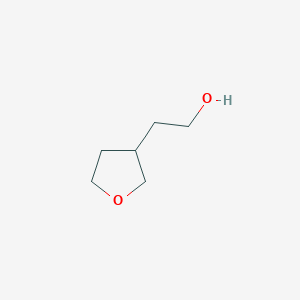

2-(Tetrahydro-3-furanyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNHEBUGYPWWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456039 | |

| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130990-25-9 | |

| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Tetrahydrofurfuryl alcohol

An In-Depth Technical Guide to the Physical Properties of Tetrahydrofurfuryl Alcohol (THFA)

Prepared by a Senior Application Scientist

Introduction: The Versatility of a Bio-Based Solvent

Tetrahydrofurfuryl alcohol (THFA), a derivative of furfural, is a water-miscible, biodegradable organic compound that has garnered significant attention across various industries, from pharmaceuticals and agrochemicals to coatings and industrial cleaners.[1][2] Its classification as a "green" solvent, often derived from renewable resources like corn cobs and bagasse, makes it a compelling alternative to traditional petroleum-based solvents.[1][2][3] This guide provides a comprehensive overview of the core physical properties of THFA, offering researchers, scientists, and drug development professionals the technical data and insights necessary for its effective application. Understanding these properties is paramount for optimizing reaction conditions, formulating stable products, and ensuring safe handling and storage.

The unique molecular structure of THFA, featuring a saturated five-membered ether ring (tetrahydrofuran) and a primary alcohol functional group, dictates its valuable physicochemical characteristics. This combination imparts both hydrophilicity, due to the hydroxyl group, and a degree of lipophilicity, enabling its broad solvency power.

Molecular Structure and Core Identifiers

A foundational understanding of THFA begins with its molecular structure and key identifiers, which are crucial for database searches, regulatory compliance, and analytical characterization.

Caption: Molecular structure of Tetrahydrofurfuryl alcohol.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 97-99-4 | [4][5][6] |

| Molecular Formula | C₅H₁₀O₂ | [4][6][7] |

| Molecular Weight | 102.13 g/mol | [5][6][7] |

| Synonyms | Tetrahydro-2-furanmethanol, (Tetrahydrofuran-2-yl)methanol, THFA | [1][5][8] |

| InChIKey | BSYVTEYKTMYBMK-UHFFFAOYSA-N | [7][9] |

| Canonical SMILES | C1CCOC1CO | [9] |

Physicochemical Properties

The utility of THFA in research and development is defined by its distinct physical properties. These values are critical for process design, safety assessments, and formulation development.

General and Thermal Properties

These properties describe the appearance, state, and behavior of THFA under varying temperatures.

Table 2: General and Thermal Data

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow, hygroscopic liquid | Ambient | [2][4][10] |

| Odor | Mild, faint, warm, oily, caramellic | - | [2][3][4] |

| Boiling Point | 178 °C | 760 mm Hg | [3][4][6][9] |

| Melting Point | < -80 °C | - | [1][3][4][9] |

| Flash Point | 73-75 °C (Closed Cup) | - | [5][11][12][13] |

| 84 °C (Open Cup) | - | [10][14] | |

| Autoignition Temp. | 282 °C | - | [3][5][11] |

| Heat of Vaporization | 120.6 cal/g | - | [10][15] |

The relatively high boiling point and low vapor pressure indicate that THFA is a low-volatility solvent, which is advantageous in applications where solvent loss through evaporation needs to be minimized, such as in coatings or as a reaction medium at elevated temperatures.[1][3] Its very low melting point ensures it remains in a liquid state across a broad range of temperatures, simplifying storage and handling in various climates.[3][4]

Density and Fluid Dynamics

Density, viscosity, and surface tension are fundamental properties for fluid handling, mixing, and formulation processes.

Table 3: Density and Fluid Dynamics Data

| Property | Value | Conditions | Source(s) |

| Density | 1.054 g/cm³ | 20 °C | [4][9][16] |

| 1.054 g/mL | 25 °C | [7][17] | |

| Vapor Density | ~3.5 (Air = 1) | 20 °C | [3][4][7] |

| Viscosity | 6.24 mPa·s (cP) | 20 °C | [8][11][14] |

| Surface Tension | 37 dyn/cm | 25 °C | [14][18] |

The density of THFA being slightly higher than water is a key consideration for phase separation processes. Its moderate viscosity is beneficial for applications requiring good flow and wetting properties.[15]

Solubility and Partitioning Behavior

The solvency power of THFA is one of its most valuable attributes, stemming from its ability to interact with a wide range of solutes.

Table 4: Solubility and Partitioning Data

| Property | Value | Conditions | Source(s) |

| Solubility in Water | Miscible | 25 °C | [1][2][4][14] |

| Solubility in Organics | Miscible with alcohol, ether, acetone, chloroform, benzene | - | [1][2][4][14] |

| Partition Coefficient (log P) | -0.14 | 24.7 °C | [3][11][13][19] |

THFA's complete miscibility with water and many common organic solvents makes it an excellent coupling agent, capable of creating homogeneous solutions from otherwise immiscible components.[2][4] The negative log P value indicates a slight preference for the aqueous phase over the octanol phase, underscoring its hydrophilic nature.[3][19] This is a critical parameter in drug development for predicting the distribution of a substance in biological systems.

Optical and Electrical Properties

These properties are important for analytical techniques and applications involving electromagnetic fields.

Table 5: Optical and Electrical Data

| Property | Value | Conditions | Source(s) |

| Refractive Index (n_D) | 1.452 | 20 °C | [7][14][15] |

| Dielectric Constant | 13.6 | 23 °C | [10][14][18] |

The refractive index is a useful parameter for purity assessment and quality control, often measured quickly and accurately.

Safety and Hazard Profile

A comprehensive understanding of a substance's physical properties must include its hazard characteristics to ensure safe handling.

Flammability and Explosive Limits

Table 6: Flammability Data

| Property | Value | Source(s) |

| Classification | Combustible Liquid | [8][11][12] |

| Lower Explosive Limit (LEL) | 1.5% (V) | [3][5][14] |

| Upper Explosive Limit (UEL) | 9.7% (V) | [3][12][14] |

The flash point of THFA is above typical ambient temperatures, classifying it as a combustible but not highly flammable liquid.[11][12] However, it's crucial to note that explosive vapor/air mixtures can form above its flash point.[12][20] Therefore, avoiding ignition sources and ensuring adequate ventilation are paramount when working with THFA at elevated temperatures.

Experimental Methodologies: A Note on Self-Validation

The data presented in this guide are derived from standard test methods recognized by international bodies. For instance, properties like the partition coefficient are often determined according to OECD Test Guideline 107.[19] The consistency of values across numerous independent sources, such as Safety Data Sheets (SDS) from different suppliers and entries in comprehensive chemical databases, serves as a self-validating system for the trustworthiness of this data.[4][5][8][11][13]

For laboratory-specific verification, standard protocols should be employed:

-

Boiling Point: Determined using distillation methods under controlled atmospheric pressure (e.g., ASTM D1078).

-

Density: Measured with a hydrometer, pycnometer, or digital density meter.

-

Flash Point: Assessed using standardized closed-cup (e.g., Pensky-Martens) or open-cup (e.g., Cleveland) apparatus.

-

Viscosity: Measured using a viscometer (e.g., Brookfield or capillary).

The following workflow illustrates a generalized approach to physical property verification for incoming solvents like THFA in a research setting.

Caption: Quality control workflow for verifying physical properties.

Conclusion

Tetrahydrofurfuryl alcohol presents a compelling profile for scientists and developers, combining favorable solvency, low volatility, and a strong environmental and safety record. The physical properties detailed in this guide—from its thermal behavior and fluid dynamics to its solubility characteristics—provide the essential data for its confident and effective use in a multitude of scientific applications. By leveraging this information, researchers can harness the full potential of this versatile, bio-based solvent.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol.

- Univar Solutions. (n.d.). Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum.

- Pennakem. (n.d.). THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET.

- Biosystems Engineers. (2007, October 26). Tetrahydrofurfuryl Alcohol (THFA).

- Good Scents Company. (n.d.). Tetrahydrofurfuryl alcohol (CAS 97-99-4): Odor profile, Properties, & IFRA compliance.

- Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol.

- The Merck Index Online. (n.d.). Tetrahydrofurfuryl Alcohol.

- International Labour Organization. (n.d.). International Chemical Safety Cards: TETRAHYDROFURFURYL ALCOHOL.

- CAS Common Chemistry. (n.d.). Tetrahydrofurfuryl alcohol.

- ZSMaterials. (n.d.). Tetrahydrofurfuryl Alcohol, THFA.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%.

- International Furan Chemicals BV. (2022, January 10). Tetrahydrofurfuryl Alcohol.

- Chemical Point. (n.d.). Tetrahydrofurfuryl alcohol.

- Solubility of Things. (n.d.). Tetrahydrofurfuryl alcohol.

- Inchem.org. (n.d.). ICSC 1159 - TETRAHYDROFURFURYL ALCOHOL.

Sources

- 1. scent.vn [scent.vn]

- 2. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 7. 97-99-4 CAS MSDS (Tetrahydrofurfuryl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. furan.com [furan.com]

- 11. chempoint.com [chempoint.com]

- 12. TETRAHYDROFURFURYL ALCOHOL [training.itcilo.org]

- 13. fishersci.com [fishersci.com]

- 14. Tetrahydrofurfuryl Alcohol [drugfuture.com]

- 15. chempoint.com [chempoint.com]

- 16. echemi.com [echemi.com]

- 17. chemicalpoint.eu [chemicalpoint.eu]

- 18. parchem.com [parchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. ICSC 1159 - TETRAHYDROFURFURYL ALCOHOL [inchem.org]

2-(Tetrahydro-3-furanyl)ethanol: A Comprehensive Analysis of Chemical Structure, Stereoisomerism, and Synthetic Strategies

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed exploration of 2-(Tetrahydro-3-furanyl)ethanol, a heterocyclic alcohol with significant potential as a building block in medicinal chemistry and materials science. We will dissect its core chemical structure, delve into the critical implications of its stereochemistry, and outline synthetic approaches, offering a robust technical resource for scientists engaged in novel molecular design and development.

Core Molecular Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a saturated five-membered tetrahydrofuran (THF) ring and a primary alcohol group. The ethyl-alcohol substituent at the 3-position distinguishes it from its more common constitutional isomer, tetrahydrofurfuryl alcohol (THFA), where the hydroxymethyl group is at the 2-position.[1][2][3] This seemingly minor structural shift has profound implications for its stereochemistry and utility in asymmetric synthesis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₂ | [4][5] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| CAS Number | 130990-25-9 | [4][5][6] |

| Appearance | Liquid | [4][5] |

| Purity | Typically ≥95-98% | [4][5] |

| InChI Key | SVNHEBUGYPWWOF-UHFFFAOYSA-N | [4][5] |

| Synonyms | 2-(Tetrahydrofuran-3-yl)ethanol, 2-(oxolan-3-yl)ethan-1-ol, 3-(2'-hydroxyethyl)tetrahydrofuran | [4] |

Structural Analysis and Stereoisomerism: The Chiral Center

The key structural feature of this compound is the presence of a stereocenter at the C3 position of the tetrahydrofuran ring. This chirality means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-(Tetrahydro-3-furanyl)ethanol and (S)-2-(Tetrahydro-3-furanyl)ethanol.

Caption: Primary strategies for obtaining enantiomerically pure this compound.

Approach 1: Chiral Resolution (Post-Synthesis Separation)

This method involves synthesizing the racemic mixture and then separating the enantiomers.

-

Protocol Outline: Enzymatic Kinetic Resolution

-

Objective: To selectively acylate one enantiomer of the racemic alcohol, allowing for separation.

-

Materials:

-

Racemic this compound

-

An acyl donor (e.g., vinyl acetate)

-

A lipase enzyme (e.g., Candida antarctica lipase B, CALB)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

-

Procedure: a. Dissolve the racemic alcohol in the organic solvent. b. Add the acyl donor and the lipase. c. Stir the reaction at a controlled temperature (e.g., 30-40 °C). d. Monitor the reaction progress using chiral chromatography (GC or HPLC) until ~50% conversion is reached. e. Quench the reaction by filtering off the enzyme. f. Separate the resulting ester (from the faster-reacting enantiomer) and the unreacted alcohol (the slower-reacting enantiomer) using column chromatography. g. Hydrolyze the separated ester to recover the pure alcohol enantiomer.

-

Causality: Lipases are chiral catalysts that exhibit enantioselectivity, reacting at a different rate with each enantiomer of the substrate. This rate difference allows for the kinetic separation of the two.

-

Approach 2: Asymmetric Synthesis (Building Chirality In)

This is often the more elegant and efficient approach, creating only the desired enantiomer from the start.

-

Conceptual Protocol: Synthesis from a Chiral Precursor A powerful strategy involves starting with a commercially available chiral building block. For instance, a chiral lactone carboxylic acid can be reduced to form the desired chiral tetrahydrofuran derivative. [7] 1. Starting Material: An enantiopure 2-hydroxyglutaric acid γ-lactone derivative. 2. Step 1: Carboxylic Acid Reduction: Selectively reduce the carboxylic acid group to a primary alcohol. This can be achieved using reagents like borane dimethyl sulfide complex (BH₃·SMe₂). Care must be taken to avoid reduction of the lactone carbonyl. 3. Step 2: Lactone Reduction: Reduce the lactone carbonyl to form the diol, which spontaneously cyclizes or can be induced to form the tetrahydrofuran ring. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) would typically be required for this step. 4. Rationale: The stereocenter of the starting lactone directly translates to the stereocenter in the final tetrahydrofuran product, ensuring high enantiopurity. This method avoids the need for downstream resolution steps. [7]

Potential Applications in Drug Discovery

While there is currently no publicly available scientific literature detailing specific pharmacological investigations of this compound, its structure is of significant interest. [6]The tetrahydrofuran motif is a common scaffold in many natural products and pharmaceuticals due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor.

The primary alcohol provides a versatile chemical handle for further modification. [6]It can be:

-

Oxidized to an aldehyde or carboxylic acid for use in coupling reactions (e.g., amide bond formation, Wittig reactions).

-

Converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution.

-

Used in esterification or etherification to link the tetrahydrofuran moiety to other molecular fragments.

This versatility makes this compound a valuable building block for generating libraries of complex molecules for screening in drug discovery programs. Its potential lies in serving as a precursor for novel heterocyclic scaffolds. [6]

Conclusion and Future Outlook

This compound represents a chiral building block with untapped potential. Its core value lies in its stereocenter, offering a platform for the development of stereochemically pure molecules essential for modern drug discovery. While direct biological data is scarce, the synthetic pathways to access its enantiopure forms are well-precedented in the field of organic chemistry. For researchers and drug development professionals, this molecule should be viewed as a foundational element for constructing novel chemical entities. Future research should focus on developing scalable, efficient asymmetric syntheses and exploring the incorporation of this scaffold into biologically active compounds to fully realize its potential.

References

- Pu, L., & Yu, H.-B. (2008). Chiral tertiary 2-furyl alcohols: diversified key intermediates to bioactive compounds. Their enantioselective synthesis via (2-furyl)aluminium addition to ketones catalyzed by a titanium catalyst of (S)-BINOL. Chemical Communications, (20), 2343–2345.

- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1327–1337.

- Combi-Blocks, Inc. (2023). This compound SDS.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol.

- Cheméo. (n.d.). Chemical Properties of 2-Furanmethanol, tetrahydro- (CAS 97-99-4).

- Agricultural Marketing Service. (2003). Tetrahydrofurfuryl alcohol (THFA) for use in crop.

- Ataman Kimya. (n.d.). TETRAHYDROFURFURYL ALCOHOL.

- Human Metabolome Database. (n.d.). Showing metabocard for Tetrahydro-2-furanmethanol (HMDB0031175).

- Wikipedia. (n.d.). Tetrahydrofurfuryl alcohol.

- Patora-Komisarska, K., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52.

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans.

- Rycek, L., et al. (2018). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 83(15), 8194–8206.

- Wang, Y., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(11), 2539.

- Xia, Y., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. The Journal of Organic Chemistry, 81(3), 1237–1243.

- Global Substance Registration System. (n.d.). 3-((2,5-DIHYDRO-2-METHYL-3-FURANYL)THIO)TETRAHYDRO-2-METHYL-3-FURANTHIOL.

- Jin, C., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(18), 3652–3659.

- Chembeasy. (n.d.). This compound.

- Kiefer, F., et al. (2024). Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder. Expert Opinion on Emerging Drugs, 29(3), 219-232.

Sources

- 1. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Tetrahydrofurfuryl alcohol CAS number 97-99-4

An In-depth Technical Guide to Tetrahydrofurfuryl Alcohol (CAS 97-99-4)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Tetrahydrofurfuryl alcohol (THFA), a versatile and increasingly important chemical for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its applications, its synthesis from renewable sources, and the critical data necessary for its safe and effective implementation in both laboratory and industrial settings.

Introduction: The Rise of a Bio-Derived Platform Chemical

Tetrahydrofurfuryl alcohol (THFA), identified by CAS number 97-99-4, is a primary alcohol consisting of a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1][2][3] Structurally, it is the hydrogenated, and thus more stable, derivative of furfuryl alcohol.

What makes THFA particularly relevant in modern chemistry is its origin. It is not a petroleum-derived product but is synthesized from agricultural biomass like corncobs, oat hulls, and sugarcane bagasse.[4][5] This process begins with the extraction of furfural from these renewable feedstocks, which is then converted to THFA.[6] This bio-based origin, combined with its biodegradability and low toxicity profile, has established THFA as a leading "green" solvent and a key building block in sustainable chemical synthesis.[1][5][7][8]

Physicochemical Characteristics

The utility of any chemical in a research or manufacturing setting begins with a firm understanding of its physical and chemical properties. THFA is a colorless to light yellow, hygroscopic liquid with a characteristically mild, pleasant odor.[1][2] Its miscibility with water and a wide range of organic solvents, including ethanol, ether, acetone, and chloroform, makes it an exceptionally versatile solvent.[1][9]

Key quantitative properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 97-99-4 | [2][10][11] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2][11] |

| Appearance | Colorless to light yellow liquid | [1][2][12] |

| Boiling Point | 178 °C (at 760 mm Hg) | [1][2][12] |

| Melting Point | -80 °C | [1][2][12] |

| Density | 1.054 g/mL (at 20-25 °C) | [1][2][12] |

| Flash Point | 73-75 °C (closed cup) | [12][13] |

| Solubility | Miscible with water, alcohols, ethers, ketones, benzene | [1] |

| Vapor Density | ~3.5 (Air = 1) | [2][12] |

| Refractive Index | ~1.452 (at 20 °C) | [1] |

Synthesis Pathway: From Biomass to High-Purity Chemical

The industrial production of THFA is a cornerstone of its green profile. The process is a multi-step pathway that begins with agricultural waste.

-

Furfural Production: Pentosan-rich biomass (e.g., corncobs) undergoes acid-catalyzed hydrolysis to produce furfural.[4][6]

-

Catalytic Hydrogenation: Furfural is then subjected to catalytic hydrogenation. This can be a two-step process where furfural is first reduced to furfuryl alcohol, which is subsequently hydrogenated to THFA. Alternatively, furfural can be directly hydrogenated to THFA.[6][7] This reaction is typically performed at high pressure (100-1500 psi) and elevated temperatures (170-180°C) using catalysts such as Raney nickel or a copper chromate/nickel mixture.[4]

The efficiency of this conversion is high, though by-products such as 1,5-pentanediol can be formed.[4] High-purity THFA (>99%) can be achieved through subsequent distillation.[5]

Caption: Industrial synthesis of THFA from renewable biomass.

Core Applications in Research and Development

THFA's unique combination of properties—high solvency, low volatility, water miscibility, and reactive hydroxyl group—makes it a valuable tool for scientists and developers.[12]

As a High-Performance "Green" Solvent

The primary role of THFA is as an environmentally acceptable solvent.[4] Its effectiveness stems from its polar protic nature, making it suitable for a wide range of solutes.

-

Pharmaceutical Formulations: It is used as a co-solvent and an absorption enhancer in various topical and transdermal medications, aiding the delivery of active pharmaceutical ingredients (APIs).[4]

-

Agrochemicals: In pesticide and herbicide formulations, THFA helps dissolve active ingredients, improving their stability and efficacy in aqueous systems.[4][6][8]

-

Resins and Coatings: It serves as a solvent for vinyl resins, cellulose esters, and chlorinated rubber, and acts as a reactive diluent for epoxy resins, influencing curing behavior and final polymer properties.[1][3]

As a Reactive Chemical Intermediate

The primary alcohol group on the THFA molecule is a reactive handle for synthesizing a variety of downstream chemicals.[5]

-

Precursor to Diols: Through chemoselective hydrogenolysis, THFA is a key precursor to 1,5-pentanediol, a valuable monomer for polyesters and polyurethanes.[1][3]

-

Synthesis of Heterocycles: It is used to prepare other important heterocyclic compounds, such as 3,4-dihydropyran.[3]

-

Esterification and Etherification: The hydroxyl group readily participates in esterification and etherification reactions, making THFA a building block for producing plasticizers, surfactants, and specialty ethers and esters used in adhesives and pharmaceuticals.[7]

Caption: The sustainable lifecycle of THFA, from creation to biodegradation.

Methodology for Quality Assessment

For drug development and high-purity research, verifying the quality of THFA is a self-validating and critical step. Commercial grades are typically >98.5% or >99% pure. [4][7]A standard quality control workflow includes:

-

Purity and Impurity Profiling (Gas Chromatography - GC):

-

Objective: To quantify the purity of THFA and identify/quantify key impurities like residual furfuryl alcohol, 1,2-pentanediol, or 1,5-pentanediol. [4][5][7] * Methodology: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. A polar capillary column (e.g., a wax-type column) provides good separation. The sample is diluted in a suitable solvent (e.g., methanol) and injected. Purity is determined by area percent calculation against a certified reference standard.

-

-

Water Content (Karl Fischer Titration):

-

Objective: To determine the moisture content, as THFA is hygroscopic. [7] * Methodology: A coulometric or volumetric Karl Fischer titrator is used. A known amount of the THFA sample is injected into the titration cell, and the reagent titrates the water present. The result is typically reported as a weight percentage (e.g., max 0.10%). [7]3. Color Assessment (APHA Color Scale):

-

Objective: To ensure the material is within the specification for colorlessness, which can indicate degradation or contamination.

-

Methodology: The sample is compared visually against platinum-cobalt standards (APHA scale) or analyzed using a spectrophotometer. A typical specification is a maximum of 20 APHA. [7]

-

Conclusion

Tetrahydrofurfuryl alcohol (CAS 97-99-4) represents more than just a versatile solvent and chemical intermediate; it is an exemplar of the shift towards sustainable, bio-derived chemicals. Its robust performance in dissolving a wide array of compounds, coupled with its utility as a reactive building block, secures its place in modern pharmaceutical and materials science. For the research and drug development professional, a thorough understanding of its properties, synthesis, applications, and safety profile is essential for leveraging its benefits while ensuring a safe and environmentally responsible workflow.

References

- Tetrahydrofurfuryl alcohol (THFA) for use in crop. Agricultural Marketing Service. [Link]

- TETRAHYDROFURFURYL ALCOHOL.

- Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360. PubChem - NIH. [Link]

- Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum. Univar Solutions. [Link]

- Tetrahydrofurfuryl Alcohol - The Biazzi Process. Biazzi. [Link]

- Tetrahydrofurfuryl alcohol. Wikipedia. [Link]

- Tetrahydrofurfuryl Alcohol.

- TETRAHYDROFURFURYL ALCOHOL.

- Tetrahydrofurfuryl alcohol – Knowledge and References. Taylor & Francis. [Link]

- THFA® Tetrahydrofurfuryl Alcohol - SAFETY D

- Tetrahydrofurfuryl Alcohol.

- Tetrahydrofurfuryl alcohol CAS 97-99-4.

- tetrahydrofurfurylalcohol.

- Tetrahydrofurfuryl Alcohol. Monument Chemical. [Link]

- Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. PMC - NIH. [Link]

- The Green Chemistry Advantage: Tetrahydrofurfuryl Alcohol as a Sustainable Solvent. Medium. [Link]

- (PDF) Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase.

- Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characteriz

Sources

- 1. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 2. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Tetrahydrofurfuryl Alcohol - IFC [furan.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. univarsolutions.com [univarsolutions.com]

- 13. TETRAHYDROFURFURYL ALCOHOL [training.itcilo.org]

A Technical Guide to (Oxolan-2-yl)methanol (THFA): Properties, Synthesis, and Applications in Modern Research

This guide provides an in-depth technical overview of (Oxolan-2-yl)methanol, commonly known as Tetrahydrofurfuryl alcohol (THFA). Designed for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes core chemical principles with practical, field-proven insights into its application as a versatile solvent and chemical intermediate.

Nomenclature and Chemical Identity

Precise identification is the cornerstone of chemical safety and reproducibility. (Oxolan-2-yl)methanol is recognized by several names and identifiers across chemical literature and regulatory databases. Its structure consists of a saturated five-membered tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] This primary alcohol functionality is central to its reactivity and utility.[2][3]

| Identifier Type | Value |

| Preferred IUPAC Name | (Oxolan-2-yl)methanol[1][4] |

| Common Synonyms | Tetrahydrofurfuryl alcohol (THFA), Tetrahydro-2-furanmethanol[3][4] |

| CAS Number | 97-99-4[1] |

| Molecular Formula | C₅H₁₀O₂[1] |

| Molecular Weight | 102.13 g/mol [3] |

| InChIKey | BSYVTEYKTMYBMK-UHFFFAOYSA-N[3] |

| SMILES | C1CC(OC1)CO[1][3] |

Physicochemical Properties: A Rationale for its Versatility

THFA's utility stems from a unique combination of physical and chemical properties. It is a clear, colorless, and viscous liquid with a mild odor.[3] Its hygroscopic nature necessitates storage in tightly sealed containers to prevent moisture absorption.[2][5] The miscibility with water and a wide range of organic solvents makes it an exceptionally versatile solvent system for diverse applications.[2][3]

| Property | Value | Significance in Application |

| Boiling Point | 178 °C[3][5][6] | Low volatility reduces worker exposure and solvent loss compared to more volatile solvents like THF or DCM.[7] |

| Melting Point | < -80 °C[3][5][6] | Wide liquid range allows for use in a broad spectrum of reaction temperatures. |

| Density | ~1.054 g/mL at 20-25 °C[3][5][6] | Higher density than water can be a factor in biphasic separations. |

| Flash Point | 74-75 °C (closed cup)[6][8][9] | Classified as a combustible liquid, requiring appropriate handling away from ignition sources.[9][10] |

| Water Solubility | Miscible[2][3][6] | Enables its use in aqueous and semi-aqueous formulations and simplifies cleanup procedures. |

| Vapor Pressure | 2.3 mm Hg (39 °C)[5] | Contributes to its low volatility and safer handling profile.[7] |

Synthesis: A Foundation in Green Chemistry

A significant advantage of THFA is its origin from renewable biomass, positioning it as a key "green" chemical.[7][11] The industrial synthesis is a testament to sustainable chemical processing, beginning with agricultural waste products.

The primary manufacturing process involves two main stages:

-

Acid-catalyzed digestion of pentosan-rich biomass (e.g., corncobs, sugarcane bagasse, oat hulls) to produce furfural.[11]

-

Catalytic hydrogenation of furfural . This is typically a two-step process where furfural is first reduced to furfuryl alcohol, which is then further hydrogenated to saturate the furan ring, yielding THFA.[1] This second step is often performed under pressure using a nickel or copper chromite catalyst.[11][12]

Caption: Industrial synthesis pathway of THFA from renewable biomass.

This bio-based origin is a critical factor for industries aiming to reduce their reliance on petrochemical feedstocks and improve their environmental footprint.[7]

Chemical Reactivity and Mechanistic Pathways

THFA's chemical behavior is governed by its two key functional groups: the primary alcohol and the saturated ether linkage within the oxolane ring. It undergoes reactions typical of a primary alcohol, while the ring exhibits the stability of a saturated cyclic ether.[3]

Reactions of the Hydroxymethyl Group

The primary alcohol is the main site of reactivity, making THFA a valuable synthetic intermediate.

-

Esterification: Reacts with carboxylic acids or their derivatives to form esters. This reaction is fundamental to producing THFA-esters used as plasticizers and in adhesive formulations.

-

Etherification: The hydroxyl group can be converted into an ether, further modifying its solvent properties or creating specialized intermediates.

-

Oxidation: Can be oxidized to an aldehyde or carboxylic acid, providing pathways to other functionalized tetrahydrofuran derivatives.

Ring-Opening Reactions

While generally stable, the tetrahydrofuran ring can be opened under specific, forcing conditions.

-

Hydrogenolysis: Catalytic hydrogenolysis, for instance with a Rhodium-Rhenium catalyst (Rh/ReOₓ), can cleave the C-O bond in the ring to produce 1,5-pentanediol, a valuable monomer for polyesters and polyurethanes.[1][2] This reaction showcases THFA's role as a bio-based precursor to linear C5 chemicals.

Caption: Key reaction pathways for (Oxolan-2-yl)methanol (THFA).

Applications in Research and Development

THFA's unique properties make it a high-value compound in multiple sectors, particularly those focused on sustainable and high-performance materials.

A Superior "Green" Solvent

THFA is increasingly recognized as an environmentally benign solvent.[7][11] Its biodegradability, low toxicity profile compared to other solvents, and derivation from renewable resources are key advantages.[7]

-

Drug Formulation: It serves as an effective co-solvent to enhance the solubility and efficacy of active pharmaceutical ingredients (APIs).[11] It is also used as an absorption enhancer in transdermal drug delivery systems.[11]

-

Agrochemicals: Used in pesticide and herbicide formulations as a water-miscible solvent that improves the stability and application of active compounds.[7][11]

-

Cleaning and Stripping: Its strong solvency power makes it effective in cleaning products, degreasers, and paint strippers, offering a safer alternative to halogenated solvents.

Intermediate for Fine and Specialty Chemicals

The reactivity of its hydroxyl group makes THFA a foundational building block for more complex molecules.[7]

-

Pharmaceutical Synthesis: The tetrahydrofuran ring is a structural motif found in numerous FDA-approved drugs.[13] THFA and its derivatives serve as chiral building blocks for synthesizing these complex APIs.

-

Agrochemicals: It is a raw material for producing specialized ethers and esters used as active ingredients or stabilizers.

Role in Polymer Chemistry

THFA is integral to the formulation and synthesis of various polymers.

-

Reactive Diluent: It is widely used as a reactive diluent in epoxy resin formulations.[1][2] Here, its function is twofold: it reduces the viscosity of the uncured resin for better processing, and its hydroxyl group reacts with the curing agent, incorporating it into the final polymer network. This enhances the cross-link density and performance of the cured material.

-

Monomer Feedstock: The derivative Tetrahydrofurfuryl Acrylate (THFA), formed by esterifying THFA with acrylic acid, is a critical monomer in polymer chemistry.[14] Poly(THFA) is used in UV-curable coatings, inks, adhesives, and 3D printing resins due to its high thermal stability and toughness.[14]

Experimental Protocol: Fischer Esterification of THFA

This protocol provides a representative method for synthesizing Tetrahydrofurfuryl acetate, demonstrating the utility of THFA as a chemical intermediate. This procedure is self-validating through the inclusion of purification and analytical confirmation steps.

Objective: To synthesize and purify Tetrahydrofurfuryl acetate via acid-catalyzed esterification.

Materials:

-

(Oxolan-2-yl)methanol (THFA), 99%

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (Catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 51.0 g (0.5 mol) of (Oxolan-2-yl)methanol and 36.0 g (0.6 mol) of glacial acetic acid.

-

Catalyst Addition: While stirring, slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours to drive the reaction to completion.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add 100 mL of cold water. Wash the organic layer by slowly adding 50 mL portions of saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the acidic catalyst and unreacted acetic acid.

-

Workup - Extraction: Separate the organic layer. Wash it once more with 50 mL of water.

-

Drying: Transfer the organic layer (the crude ester) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

-

Purification: Filter off the drying agent. Purify the crude product by fractional distillation under reduced pressure to obtain pure Tetrahydrofurfuryl acetate.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR and FT-IR spectroscopy.

Safety and Handling

Proper handling of THFA is essential for laboratory safety. It is a combustible liquid and should be kept away from open flames and high temperatures.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]

-

Health Hazards: THFA is a serious eye irritant.[9][10] High concentrations of vapor can cause central nervous system effects, including dizziness and drowsiness.[9][12] Animal studies suggest it may have reproductive toxicity.[10][12]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, with which it can react violently.[8][9][11] Containers should be tightly closed to protect from moisture.[8]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8][10]

Conclusion

(Oxolan-2-yl)methanol is more than a simple solvent; it is a versatile, bio-derived platform chemical with significant and expanding roles in pharmaceutical development, polymer science, and sustainable industrial applications. Its combination of excellent solvency, reactive functionality, and favorable environmental profile ensures its continued importance for researchers and scientists seeking high-performance, responsible chemical solutions.

References

- TETRAHYDROFURFURYL ALCOHOL - Ataman Kimya.

- Tetrahydrofurfuryl Acrylate Polymer Applications in Chemical Industry: A Comprehensive Guide - Technology Center.

- Tetrahydrofurfuryl alcohol | 97-99-4 - ChemicalBook.

- The Green Chemistry Advantage: Tetrahydrofurfuryl Alcohol as a Sustainable Solvent.

- How does Tetrahydro Furfuryl Alcohol react with reducing agents? - Blog.

- Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98% - Cole-Parmer.

- Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem - NIH.

- Tetrahydrofurfuryl alcohol (THFA) for use in crop - Agricultural Marketing Service.

- Tetrahydrofurfuryl alcohol - Wikipedia.

- 97-99-4(Tetrahydrofurfuryl alcohol) Product Description - ChemicalBook.

- Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum - Univar Solutions.

- THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET.

- ICSC 1159 - TETRAHYDROFURFURYL ALCOHOL - Inchem.org.

- What is Tetrahydrofurfuryl Alcohol and its Properties? - FAQ - Guidechem.

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed.

- tetrahydrofurfurylalcohol - International Furan Chemicals BV.

- Tetrahydrofurfuryl alcohol, Tetrahydro-2-furanmethanol, THFA, 99% - Chemkits.eu.

Sources

- 1. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydrofurfuryl alcohol, Tetrahydro-2-furanmethanol, THFA, 99%, 97-99-4 [chemkits.eu]

- 5. 97-99-4 CAS MSDS (Tetrahydrofurfuryl alcohol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. univarsolutions.com [univarsolutions.com]

- 7. nbinno.com [nbinno.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ICSC 1159 - TETRAHYDROFURFURYL ALCOHOL [inchem.org]

- 10. chempoint.com [chempoint.com]

- 11. ams.usda.gov [ams.usda.gov]

- 12. Page loading... [guidechem.com]

- 13. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uychem.com [uychem.com]

An In-depth Technical Guide to 2-(Tetrahydro-3-furanyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(Tetrahydro-3-furanyl)ethanol, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, provides a detailed synthetic protocol, outlines methods for its characterization, and explores its applications in medicinal chemistry, grounded in established scientific principles and supported by relevant literature.

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drug molecules. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. This compound, with its reactive primary alcohol functional group appended to the 3-position of the THF ring, represents a versatile and strategically important building block for the synthesis of complex molecular architectures. This guide aims to provide the necessary technical details to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| CAS Number | 130990-25-9 | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

Safety Information:

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of this compound

A reliable method for the preparation of this compound involves the reduction of the corresponding carboxylic acid, (tetrahydrofuran-3-yl)acetic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[3][4]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

(Tetrahydrofuran-3-yl)acetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

-

Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (2.0 g, 52.7 mmol) under a positive pressure of inert gas. The resulting suspension is stirred and cooled to 0 °C in an ice bath.

-

Substrate Addition: (Tetrahydrofuran-3-yl)acetic acid (5.0 g, 38.4 mmol) is dissolved in anhydrous THF (50 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction flask is cooled to 0 °C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of distilled water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and finally distilled water (6 mL). The resulting granular precipitate is stirred for 30 minutes.

-

Extraction and Purification: The precipitate is removed by filtration and washed with diethyl ether (3 x 30 mL). The combined organic filtrates are washed with a saturated aqueous Na₂SO₄ solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.[5]

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques for this are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydrofuran ring and the ethyl alcohol side chain. The hydroxyl proton will typically appear as a broad singlet, the position of which can vary depending on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol.

-

C-H stretching bands for the sp³ hybridized carbons around 2850-3000 cm⁻¹.

-

A C-O stretching band for the ether linkage in the tetrahydrofuran ring, typically around 1050-1150 cm⁻¹.

Applications in Drug Development

The 3-substituted tetrahydrofuran motif is a key structural element in a number of biologically active molecules. The primary alcohol of this compound serves as a versatile handle for further synthetic transformations, making it a valuable building block in the synthesis of potential therapeutic agents.

Synthetic Utility

Caption: Potential synthetic transformations of this compound.

The primary alcohol can be:

-

Oxidized to the corresponding aldehyde, which can then participate in carbon-carbon bond-forming reactions.

-

Esterified with a variety of carboxylic acids or their derivatives to introduce new functionalities.

-

Converted to a good leaving group , such as a tosylate, to facilitate nucleophilic substitution reactions.

Role in Bioactive Molecules

The tetrahydrofuran ring system is present in a number of antiviral and antibacterial agents. For instance, derivatives of tetrahydrofuranyl pyrimidinediones have been investigated as novel antibacterial compounds targeting Mycobacterium tuberculosis.[6] The structural features of this compound make it an attractive starting material for the synthesis of analogs of such bioactive molecules.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its synthesis via the reduction of (tetrahydrofuran-3-yl)acetic acid is a straightforward and scalable process. The presence of a primary alcohol on the medicinally relevant tetrahydrofuran scaffold allows for a wide range of subsequent chemical modifications. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this important chemical intermediate.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4).

- Starr, D., & Hixon, R. M. (n.d.). Tetrahydrofuran. Organic Syntheses Procedure.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Organic Syntheses. (n.d.). L-VALINOL.

- MDPI. (n.d.). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols.

- PubMed. (2017). Tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione derivatives as novel antibacterial compounds against Mycobacterium.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 130990-25-9 [sigmaaldrich.com]

- 3. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione derivatives as novel antibacterial compounds against Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Versatile Green Solvent

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol (THFA), a bio-derived compound prepared by the hydrogenation of furfural, is a colorless liquid with a mild odor.[1][2] It is widely regarded as a "green" solvent and is utilized across various industries as a high-purity, water-miscible solvent, a reactive diluent for epoxy resins, and a chemical intermediate.[3][4] Its structure, consisting of a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group, presents a unique and illustrative case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis.[2]

This guide provides a detailed technical examination of the ¹H and ¹³C NMR spectra of THFA. As a Senior Application Scientist, the objective is not merely to present data but to offer a comprehensive interpretation grounded in fundamental principles, empowering researchers, scientists, and drug development professionals to confidently identify and characterize this molecule. We will delve into the causality behind observed chemical shifts, explore the nuances of spin-spin coupling, and provide field-proven protocols for acquiring high-quality spectral data.

Molecular Structure and Stereochemical Considerations

A thorough analysis of THFA's NMR spectra begins with an understanding of its molecular structure and stereochemistry. The carbon atom at the 2-position of the tetrahydrofuran ring (C2) is a chiral center. This chirality is the key to understanding the complexity of the ¹H NMR spectrum, as it renders the geminal protons on the adjacent C5 methylene group and the protons on the exocyclic C6 methylene group diastereotopic. Consequently, these pairs of protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and couplings.

Caption: Molecular structure of THFA with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of THFA provides a wealth of information about its proton environment. The signals are spread across a range of approximately 1.5 to 4.0 ppm, with an additional signal for the hydroxyl proton whose position is concentration and solvent dependent.

Peak Assignments and Multiplicity

The interpretation of the ¹H spectrum hinges on assigning each signal to a specific proton or group of protons within the molecule. Due to the chiral center at C2, the protons on both the C5 and C6 methylene groups are diastereotopic, leading to more complex splitting patterns than would be expected for a simple acyclic alcohol.

| Proton(s) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| H3, H4 | 1.80 - 2.05 | Multiplet | 4H | Complex |

| OH | Variable (e.g., ~2.70) | Singlet (broad) | 1H | N/A |

| H6a, H6b | 3.45 - 3.65 | Multiplet (dd) | 2H | J ≈ 11.5, 4.0 |

| H5a, H5b | 3.70 - 3.90 | Multiplet | 2H | Complex |

| H2 | 3.95 - 4.10 | Multiplet | 1H | Complex |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values found in spectral databases.[1][5]

-

H3 and H4 (δ ≈ 1.80 - 2.05 ppm): The four protons on the C3 and C4 carbons of the THF ring are the most shielded, appearing furthest upfield. They show complex overlapping multiplets due to coupling with each other and with the protons on C2 and C5.

-

OH (δ ≈ 2.70 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It does not usually show coupling to adjacent protons because of rapid chemical exchange.

-

H6a, H6b (δ ≈ 3.45 - 3.65 ppm): These are the diastereotopic protons of the hydroxymethyl (-CH₂OH) group. They are coupled to the H2 proton, and because they are non-equivalent, they split each other. This results in what often appears as two overlapping doublets of doublets (dd), though it can be simplified to a multiplet.

-

H5a, H5b (δ ≈ 3.70 - 3.90 ppm): These are the diastereotopic protons on the C5 carbon, adjacent to the ring oxygen. Their proximity to the electronegative oxygen deshields them, shifting them downfield. They are coupled to H2 and the C4 protons, resulting in a complex multiplet.

-

H2 (δ ≈ 3.95 - 4.10 ppm): This single proton on the chiral carbon is the most deshielded of the aliphatic protons due to its position between two oxygen atoms (the ring oxygen and the hydroxyl group oxygen). It is coupled to protons on C3, C5, and C6, resulting in a complex multiplet.

¹³C NMR and DEPT Spectral Analysis

The broadband-decoupled ¹³C NMR spectrum of THFA displays five distinct signals, corresponding to the five carbon atoms in the molecule. To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[6]

Peak Assignments with DEPT-135

In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are not observed.[6][7] This allows for unambiguous assignment of the THFA carbon signals.

| Carbon | Approx. Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C4 | ~26.0 | Negative (-) |

| C3 | ~29.5 | Negative (-) |

| C6 | ~65.0 | Negative (-) |

| C5 | ~68.5 | Negative (-) |

| C2 | ~78.0 | Positive (+) |

Note: Chemical shifts are approximate and synthesized from typical values.[8][9][10]

-

C4 and C3 (δ ≈ 26.0 and 29.5 ppm): These two upfield signals correspond to the methylene carbons of the THF ring that are furthest from the oxygen atoms. Both appear as negative signals in the DEPT-135 spectrum, confirming they are CH₂ groups.

-

C6 (δ ≈ 65.0 ppm): This downfield signal is assigned to the carbon of the hydroxymethyl (-CH₂OH) group. Its proximity to the hydroxyl oxygen causes significant deshielding. It appears as a negative signal in the DEPT-135 spectrum.

-

C5 (δ ≈ 68.5 ppm): The C5 carbon, adjacent to the ring oxygen, is further deshielded and appears as a negative DEPT-135 signal.

-

C2 (δ ≈ 78.0 ppm): The most downfield signal corresponds to the C2 carbon. This methine (CH) carbon is bonded to both the ring oxygen and the hydroxymethyl group, causing it to be the most deshielded. It appears as a positive peak in the DEPT-135 spectrum, confirming its identity.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is profoundly affected by sample preparation.[11] Adherence to a rigorous protocol is essential for obtaining sharp, well-resolved signals and accurate data.

Step-by-Step Sample Preparation and Data Acquisition

-

Material & Solvent Selection:

-

For a standard ¹H NMR spectrum, weigh 5-25 mg of THFA.[12] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[12]

-

Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆). The solvent must dissolve the sample completely and its deuterium signal is used by the spectrometer for field-frequency locking.[11]

-

Use a volume of 0.6-0.7 mL of the deuterated solvent, which corresponds to the optimal sample height in a standard 5 mm NMR tube.[13]

-

-

Sample Dissolution and Transfer:

-

Dissolve the THFA sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution.[12]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[11][14] This crucial step removes any particulate matter, which can severely degrade magnetic field homogeneity and result in broad spectral lines.[13]

-

-

NMR Tube and Calibration:

-

Spectrometer Setup and Acquisition:

-

Insert the sample into the spectrometer.

-

Allow the sample temperature to equilibrate.

-

Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum, followed by the broadband-decoupled ¹³C and DEPT-135 spectra.

-

Caption: A generalized workflow for the NMR analysis of THFA.

Advanced 2D NMR: Confirming Connectivity with COSY

While 1D spectra provide essential information, a 2D Correlation Spectroscopy (COSY) experiment can definitively establish the connectivity between coupled protons. A COSY spectrum shows correlations (cross-peaks) between protons that are spin-coupled.

For THFA, a COSY spectrum would show:

-

A cross-peak between the H2 proton and the H6 protons, confirming the attachment of the hydroxymethyl group.

-

Cross-peaks between H2 and the H5 and H3 protons, confirming its position on the ring.

-

Correlations between the H3/H4 and H5 protons, mapping out the spin system within the five-membered ring.

Caption: ¹H-¹H coupling network in THFA as would be confirmed by a COSY experiment.

Conclusion

The NMR spectroscopic analysis of Tetrahydrofurfuryl alcohol is a powerful demonstration of how fundamental principles can be applied to elucidate a complex molecular structure. The chirality at the C2 position gives rise to diastereotopic protons, resulting in complex but interpretable ¹H NMR multiplets. The combined use of broadband-decoupled ¹³C NMR and DEPT-135 experiments provides a clear and unambiguous assignment of all carbon signals. By following rigorous experimental protocols and employing a logical, step-wise approach to spectral interpretation, researchers can leverage NMR spectroscopy to confidently verify the identity and purity of THFA, a cornerstone for its application in scientific research and industrial development.

References

- Chemical Instrumentation Facility, Iowa State University.

- University of Leicester. How to Prepare Samples for NMR. [Link][11]

- Georgia Institute of Technology.

- ResearchGate. ¹H NMR spectra of tetrahydrofurfuryl alcohol (a) and AMTHF (b). ¹³C NMR.... [Link][9]

- Organomation.

- University College London.

- PubChem, National Institutes of Health. Tetrahydrofurfuryl alcohol. [Link][1]

- Silva, W. G. D. P., & van Wijngaarden, J. (2022). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Chemistry – A European Journal, 28(1), e202103351. [Link][16]

- ResearchGate. ¹³C NMR spectra of the reaction mixture from THFA hydrogenolysis to.... [Link][10]

- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link][6]

- Wikipedia. Tetrahydrofurfuryl alcohol. [Link][2]

- ResearchGate.

Sources

- 1. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofurfuryl alcohol 99 97-99-4 [sigmaaldrich.com]

- 4. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 5. Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydrofurfuryl alcohol(97-99-4) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. organomation.com [organomation.com]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Mass spectrometry fragmentation patterns of furan derivatives

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Furan Derivatives

Introduction: The Analytical Challenge of Furan Derivatives

Furan and its derivatives represent a cornerstone of heterocyclic chemistry, with their structures embedded in pharmaceuticals, natural products, food flavorants, and industrial materials.[1][2] The structural elucidation of these compounds is paramount for quality control, drug metabolism studies, and safety assessments. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a definitive tool for this purpose.[3][4] The high-energy EI process induces reproducible and characteristic fragmentation, generating a molecular fingerprint that, when expertly interpreted, reveals the intricate details of the analyte's structure.

This guide provides a deep dive into the core principles governing the fragmentation of furan derivatives. We will move beyond simple spectral interpretation to explore the causality behind the observed fragmentation pathways, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a robust, mechanistic understanding that empowers confident structural assignment.

I. The Fundamental Fragmentation of the Furan Ring

To understand the fragmentation of complex derivatives, one must first master the behavior of the parent furan ring (C₄H₄O) under electron ionization. Upon ionization, the furan molecular ion (M•+, m/z 68) is formed. While observable, it readily undergoes fragmentation due to the energetic strain of the aromatic system now containing a radical cation.[5][6]

The mass spectrum of furan is dominated by two key decomposition pathways.[5][6] The most abundant fragment is typically the C₃H₃⁺ ion at m/z 39, the highly stable cyclopropenyl cation.[3] Its formation involves the expulsion of a formyl radical (•CHO).

Pathway 1: Loss of a Formyl Radical

-

C₄H₄O•+ (m/z 68) → C₃H₃⁺ (m/z 39) + •CHO

Another significant pathway involves the loss of carbon monoxide (CO), a common fragmentation for cyclic ethers, followed by the loss of a hydrogen atom.[3][6]

Pathway 2: Sequential Loss of CO and H•

-

C₄H₄O•+ (m/z 68) → [C₃H₄O]•+ → [C₃H₄]•+ (m/z 40) + CO

-

[C₃H₄]•+ (m/z 40) → C₃H₃⁺ (m/z 39) + H•

A third, less dominant but mechanistically important pathway, involves ring-opening followed by the loss of formaldehyde (CH₂O) to yield an ion at m/z 38.[6] These fundamental cleavages of the furan nucleus form the basis for interpreting the spectra of more complex substituted derivatives.

Caption: Primary fragmentation pathways of the furan molecular ion.

II. Characteristic Fragmentation of Substituted Furan Derivatives

The nature and position of substituents dramatically direct fragmentation, providing a wealth of structural information. The stability of the resulting fragment ions and neutral losses is the primary driver for these pathways.

A. Alkyl-Substituted Furans

For alkylfurans, such as 2-methylfuran, fragmentation is dominated by cleavage at the bond β to the furan ring, a process analogous to the formation of a stable benzyl cation in aromatic compounds. The loss of a hydrogen atom from the methyl group results in the formation of a highly stable furfuryl cation (m/z 81), which is often the base peak in the spectrum.[3][7]

-

Key Fragmentation: [M-H]⁺

-

Mechanism: The positive charge is delocalized across the furan ring, stabilizing the resulting cation.

Subsequent fragmentation of the furfuryl cation can proceed via the loss of CO to yield an ion at m/z 53.[3]

Caption: Dominant fragmentation pathway for 2-methylfuran.

B. Furans with Carbonyl Substituents: The McLafferty Rearrangement

When a furan derivative contains a carbonyl group and an alkyl chain with an accessible hydrogen atom on the gamma (γ) carbon, the McLafferty rearrangement is a highly characteristic and diagnostically significant fragmentation pathway.[8][9] This rearrangement involves the transfer of the γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the alpha (α) and beta (β) carbons.[10][11]

The result is the formation of a neutral alkene (which is not detected) and a resonance-stabilized enol radical cation that carries the charge.[9] This fragment is often very prominent in the mass spectrum. This rearrangement is a cornerstone of MS interpretation for many carbonyl-containing compounds.[8][12]

Caption: The McLafferty rearrangement mechanism.

C. Furanones

3(2H)-Furanones, important flavor compounds, exhibit complex fragmentation involving cleavages within the furanone ring itself.[4][13] Common pathways include the breakdown of the O-C₂ and C₄-C₅ bonds or the C₂-C₃ and C₄-C₅ bonds.[13] Another characteristic fragmentation is the loss of CO from the molecular ion.[4] The specific fragments observed are highly dependent on the alkyl substituents at the C2 and C5 positions.

| Furanone Derivative | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| Furaneol | 128 | 110 | H₂O | Dehydration |

| Furaneol | 128 | 85 | C₂H₃O | Ring Cleavage |

| Homofuraneol | 142 | 114 | C₂H₄ | McLafferty Rearrangement |

| Homofuraneol | 142 | 72 | C₃H₄O₂ | Ring Cleavage |

| Data synthesized from Blank et al. (1997).[4][13] |

D. Furan Adducts and the Retro-Diels-Alder (RDA) Reaction

Furan derivatives can participate in Diels-Alder reactions to form bicyclic adducts.[14][15] Under the energetic conditions of EI-MS, these adducts can undergo a characteristic retro-Diels-Alder (RDA) reaction. This pericyclic reaction cleaves the molecule at the two newly formed bonds, regenerating the original furan (diene) and the dienophile as radical cations.[16][17] The appearance of fragment ions corresponding to either the diene or the dienophile is a strong indicator of an underlying Diels-Alder adduct structure. The thermodynamics of the RDA reaction can be influenced by substituents on both the furan and dienophile moieties.[15][18]

III. The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide the integer m/z value, high-resolution mass spectrometry (HRMS) provides the exact mass of an ion to several decimal places.[19][20] This capability is indispensable for the unambiguous identification of furan derivatives and their fragments.[19] For example, the fundamental fragment C₃H₃⁺ (m/z 39.0235) can be clearly distinguished from the isobaric fragment C₂HN⁺ (m/z 39.0136) that might arise from a nitrogen-containing impurity. This precision allows for the confident determination of the elemental composition of each fragment, which is the ultimate validation of a proposed fragmentation mechanism.

IV. Standardized Experimental Protocol: GC-MS Analysis

Reproducible fragmentation patterns depend on standardized analytical conditions. The following protocol provides a robust starting point for the analysis of volatile furan derivatives.

Objective: To obtain a reproducible EI mass spectrum of a furan derivative for structural elucidation.

1. Sample Preparation: a. Dissolve the purified sample in a high-volatility solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 10 µg/mL. b. For trace analysis in complex matrices (e.g., food, biological fluids), consider headspace or solid-phase microextraction (SPME) to isolate and concentrate the volatile furan derivatives prior to injection.[2]

2. Gas Chromatography (GC) Conditions: a. Injector: Split/splitless injector, set to 250 °C. Use a split ratio appropriate for the sample concentration (e.g., 50:1). b. Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min. c. Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for a wide range of furan derivatives.[1][2] d. Oven Program: i. Initial temperature: 40 °C, hold for 2 minutes. ii. Ramp: 10 °C/min to 280 °C. iii. Final hold: 5 minutes at 280 °C. (This program should be optimized based on the volatility of the specific analytes.)

3. Mass Spectrometry (MS) Conditions: a. Interface Temperature: 280 °C to prevent condensation of analytes. b. Ion Source: Electron Ionization (EI). c. Ion Source Temperature: 230 °C.[1] d. Ionization Energy: 70 eV. This standard energy ensures high ionization efficiency and produces reproducible fragmentation patterns that are comparable to library spectra. e. Mass Analyzer: Quadrupole or Ion Trap. f. Scan Range: m/z 35-550. This range will cover the molecular ions and characteristic fragments of most common furan derivatives.

4. Data Analysis: a. Identify the molecular ion (M•+). b. Characterize the fragmentation pattern by identifying key fragment ions and the corresponding neutral losses (e.g., M-1, M-15, M-29). c. Compare the observed fragmentation pattern against known pathways (e.g., McLafferty rearrangement, RDA) and library spectra (e.g., NIST/Wiley) for tentative identification. d. For unknown compounds, use HRMS to confirm the elemental composition of the molecular ion and key fragments.

Caption: Standard workflow for GC-MS analysis of furan derivatives.

Conclusion